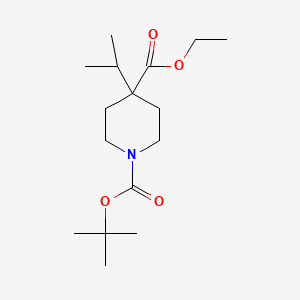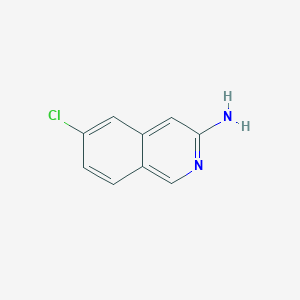
2-(Morpholin-2-yl)ethanolhydrochlorid
Übersicht
Beschreibung
2-(Morpholin-2-yl)ethanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an ethanol group attached to the morpholine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
2-(Morpholin-2-yl)ethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-2-yl)ethanol hydrochloride typically involves the reaction of morpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The general synthetic route can be summarized as follows:
-
Reaction of Morpholine with Ethylene Oxide: : Morpholine reacts with ethylene oxide under controlled conditions to form 2-(Morpholin-2-yl)ethanol.
Reaction Conditions: This reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.
Catalysts: A base catalyst, such as sodium hydroxide, may be used to facilitate the reaction.
-
Formation of Hydrochloride Salt: : The resulting 2-(Morpholin-2-yl)ethanol is then treated with hydrochloric acid to form 2-(Morpholin-2-yl)ethanol hydrochloride.
Reaction Conditions: This step is typically performed at room temperature with an excess of hydrochloric acid to ensure complete conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-(Morpholin-2-yl)ethanol hydrochloride follows similar steps but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing purification techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Morpholin-2-yl)ethanol hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Conditions: These reactions typically require acidic or basic conditions and elevated temperatures.
-
Reduction: : The compound can be reduced to form the corresponding amine.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Conditions: Reduction reactions are usually carried out in an inert atmosphere at low temperatures.
-
Substitution: : The hydroxyl group can be substituted with other functional groups.
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Conditions: These reactions often require anhydrous conditions and may be performed at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield 2-(Morpholin-2-yl)acetaldehyde or 2-(Morpholin-2-yl)acetic acid.
Reduction: Can produce 2-(Morpholin-2-yl)ethanamine.
Substitution: Can result in compounds like 2-(Morpholin-2-yl)ethyl chloride or bromide.
Wirkmechanismus
The mechanism of action of 2-(Morpholin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The ethanol group allows for hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-(Morpholin-2-yl)ethanol hydrochloride can be compared with other similar compounds, such as:
2-(Morpholin-4-yl)ethanol: Similar structure but with the hydroxyl group attached to the 4-position of the morpholine ring.
2-(Piperidin-2-yl)ethanol: Contains a piperidine ring instead of a morpholine ring.
2-(Pyrrolidin-2-yl)ethanol: Features a pyrrolidine ring in place of the morpholine ring.
Uniqueness
The unique aspect of 2-(Morpholin-2-yl)ethanol hydrochloride lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with various molecular targets makes it a valuable compound in research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of 2-(Morpholin-2-yl)ethanol hydrochloride, researchers can better utilize this compound in their work, leading to advancements in various scientific fields.
Eigenschaften
IUPAC Name |
2-morpholin-2-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-7-2-4-9-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJOXCJVPJQAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1423766.png)
![2-(dimethylamino)-3-(4-methoxyphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1423769.png)
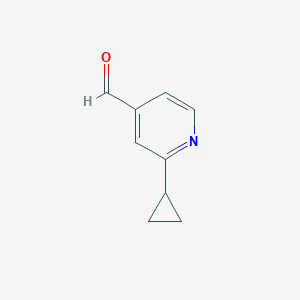
![(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1423771.png)
![4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid](/img/structure/B1423772.png)
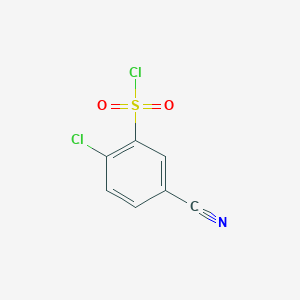
![Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1423774.png)
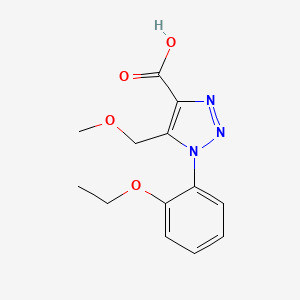
![6-Chloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1423777.png)
![(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine](/img/structure/B1423779.png)


